molecular formula C30H40S12 B238345 Oxyline CAS No. 132741-68-5

Oxyline

Cat. No. B238345
M. Wt: 953.2 g/mol
InChI Key: MQKNLRFUHOJEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Bioconjugation and Biomolecular Chemistry The formation of oximes and hydrazones, including oxyline, is extensively used in various scientific domains as a simple and versatile conjugation strategy. This reaction finds applications in polymer chemistry, biomaterials, dynamic combinatorial chemistry, organic synthesis, and chemical biology. Innovations in this field over the past decade have greatly enhanced the efficiency of these reactions, making them faster and more versatile for bioconjugations and biomolecular applications (Kölmel & Kool, 2017).

  • Natural Compound Isolation and Structural Analysis Oxyline, identified as a cardenolide tetraglycoside, has been isolated from the dried roots of Oxystelma esculentum. Its structure and properties were elucidated through chemical and spectroscopic methods, highlighting its significance in phytochemistry (Srivastava, Khare, & Khare, 1991).

  • Electrocatalytic Applications N-Oxyl compounds like oxyline are extensively employed as catalysts for selective oxidation of organic molecules, both in laboratory and industrial settings. They are particularly useful in electrocatalytic reactions, where their redox properties at electrode surfaces enable a wide range of electrosynthetic applications (Nutting, Rafiee, & Stahl, 2018).

  • Analytical Chemistry in Biological Systems Oxyline and similar compounds are vital in the study of oxylipins, which are important lipid mediators derived from polyunsaturated fatty acids. These compounds are crucial regulators and markers in various normal and pathological processes. Advances in mass spectrometry technologies have significantly improved the methods for extracting and analyzing oxylipins from biological samples (Liakh et al., 2019).

  • Environmental Applications Research has demonstrated the effectiveness of oxyline in reducing chemical oxygen demand (COD) from wastewater. This showcases its potential in environmental conservation and waste management applications (Simonič & Pintarič, 2005).

  • Plant Physiology and Stress Response Oxylines play a significant role in plant physiology, particularly in the signaling pathways associated with stress responses. They are involved in the biosynthesis of signaling molecules like jasmonic acid, which regulate various developmental and defense-related processes in plants (Howe & Schilmiller, 2002).

properties

CAS RN

132741-68-5

Product Name

Oxyline

Molecular Formula

C30H40S12

Molecular Weight

953.2 g/mol

IUPAC Name

3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C50H80O17/c1-24-41(53)35(56-7)21-39(60-24)66-45-27(4)63-47(42(54)46(45)58-9)67-44-26(3)62-40(22-36(44)57-8)65-43-25(2)61-38(20-34(43)51)64-30-12-15-48(5)29(19-30)10-11-33-32(48)13-16-49(6)31(14-17-50(33,49)55)28-18-37(52)59-23-28/h18,24-27,29-36,38-47,51,53-55H,10-17,19-23H2,1-9H3

InChI Key

MQKNLRFUHOJEGN-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O

Other CAS RN

15432-97-0

synonyms

3-uzarigenin-3-O-beta-cymaropyranosyl-(1-4)-O-beta-thevetopyranosyl-(1-4)-O-beta-cymaropyranosyl-(1-4)-O-beta digitoxopyranoside
oxyline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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